molecular formula C7H10N2 B6342860 7-Azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1193090-76-4

7-Azabicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B6342860
CAS No.: 1193090-76-4
M. Wt: 122.17 g/mol
InChI Key: DSAQJGKQAQQZEM-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-1-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical properties and reactivity. It is often used as a building block in the synthesis of various pharmacologically active molecules, including analogues of epibatidine, a potent analgesic.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) favors a β-strand-like extended conformation of the adjacent α-amino acid on the N side . The bridgehead substitution of the Abh unit biases the amide cis–trans equilibrium of the adjacent α-amino acid residue to cis conformation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from cyclohexanone derivatives. One common method includes the following steps:

    Cyclohexanone Derivative Preparation: Starting from cyclohexanone, a leaving group is introduced at the 4-position.

    Cyclization: The cyclohexanone derivative undergoes a cyclization reaction to form the bicyclic structure.

    Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carbonitrile is unique due to its rigid bicyclic structure, which imparts specific reactivity and binding properties. This makes it a valuable compound in the synthesis of pharmacologically active molecules and in the study of receptor-ligand interactions .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAQJGKQAQQZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[2.2.1]heptane-1-carbonitrile
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7-Azabicyclo[2.2.1]heptane-1-carbonitrile
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7-Azabicyclo[2.2.1]heptane-1-carbonitrile
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